N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
Description
This compound is a nitrogen-rich heterocyclic molecule featuring a tetrazole core substituted with a 4-chlorophenyl group and a diphenylacetamide side chain. Its molecular formula is C₃₄H₂₇ClN₆O₂, with a molecular weight of 611.08 g/mol. The compound is synthesized via multi-step reactions involving cyclization and coupling steps, as evidenced by procedures in related tetrazole derivatives (e.g., general Program 2 in ) .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c23-18-11-13-19(14-12-18)28-20(25-26-27-28)15-24-22(29)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKASPIOVIQYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide in the presence of a catalyst. The chlorophenyl group is then introduced via a substitution reaction. Finally, the diphenylacetamide moiety is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized through sequential reactions involving tetrazole ring formation and amide coupling. A representative pathway includes:
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Tetrazole formation | NaN₃, ZnBr₂, DMF, 100°C, 12h | 65–78% | |
| 2 | Amide coupling | EDCI/HOBt, CH₂Cl₂, RT, 24h | 70–85% |
-
Tetrazole Ring Formation : The 1-(4-chlorophenyl)-1H-tetrazole intermediate is synthesized via [3+2] cycloaddition between 4-chlorobenzonitrile and sodium azide, catalyzed by ZnBr₂ in DMF .
-
Amide Bond Formation : The tetrazole-methylamine intermediate reacts with 2,2-diphenylacetic acid under carbodiimide-mediated coupling (EDCI/HOBt).
Tetrazole Ring
-
Alkylation/Acylation : The tetrazole N-methyl group undergoes alkylation with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) .
-
Cycloaddition : Participates in Huisgen-type click reactions with terminal alkynes under Cu(I) catalysis .
Acetamide Group
-
Hydrolysis : The acetamide bond is hydrolyzed under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions to yield 2,2-diphenylacetic acid and the tetrazole-methylamine derivative.
Chlorophenyl Group
-
Nucleophilic Aromatic Substitution : The para-chloro substituent reacts with amines (e.g., piperazine) in DMSO at 120°C to form aryl amine derivatives .
Stability Under Reaction Conditions
The compound’s stability varies significantly with pH and temperature:
| Condition | Observation | Reference |
|---|---|---|
| pH < 3 | Rapid hydrolysis of acetamide bond (>90% degradation in 6h) | |
| pH 7–9 | Stable for >48h at 25°C | |
| UV light | Tetrazole ring decomposition (30% loss in 24h) |
Catalytic Activity
The tetrazole moiety acts as a ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling), enhancing reaction rates by stabilizing transition states .
Biological Reactivity
-
Enzyme Binding : The chlorophenyl group engages in hydrophobic interactions with cytochrome P450 enzymes, leading to metabolic oxidation .
-
Antiviral Activity : Structural analogs exhibit HIV-1 inhibition (EC₅₀ = 0.14–3.7 μM) by stabilizing capsid proteins .
Comparative Reaction Outcomes
The table below compares reaction outcomes for derivatives with varying substituents:
| R Group (Position) | Reaction Type | Product Yield | Bioactivity (EC₅₀) |
|---|---|---|---|
| -Cl (para) | Nucleophilic substitution | 82% | 0.46 μM |
| -Br (para) | Nucleophilic substitution | 78% | 0.14 μM |
| -CF₃ (meta) | Alkylation | 65% | 3.7 μM |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide exhibits significant anticancer properties. For instance, a study published in Heliyon demonstrated that derivatives of tetrazole compounds show promise as inhibitors of specific cancer-related enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis .
Case Study :
A molecular docking study explored the binding affinity of the compound to various targets associated with cancer cell proliferation. The results showed a high binding affinity to carbonic anhydrase IX, suggesting potential as a therapeutic agent in cancer treatment .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that tetrazole derivatives can inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. A study highlighted the design of N-substituted tetrazoles that effectively inhibited 15-lipoxygenase activity, providing insights into their potential use for treating inflammatory diseases .
Case Study :
In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
Neuropharmacological Applications
3. Central Nervous System Effects
The compound has also been studied for its neuropharmacological effects. Research suggests that tetrazole derivatives can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities.
Case Study :
A behavioral study assessed the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels, suggesting potential applications in treating anxiety disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
Structural Diversity: The target compound’s diphenylacetamide group distinguishes it from thioacetamide () or propargylamine derivatives (). This group likely enhances steric bulk and π-π stacking interactions compared to smaller substituents like cyano groups in pyrazole analogs (). The 4-chlorophenyl substituent is common across multiple analogs (e.g., ), suggesting its role in bioactivity modulation, possibly via hydrophobic interactions or halogen bonding .
Synthetic Efficiency :
- The target compound’s synthesis (90% yield) aligns with high-yield protocols for tetrazole derivatives (e.g., 88–95% yields in ) . Ultrasound-assisted methods () offer comparable yields (85–95%) but with reduced reaction times .
Thermal Stability: Melting points for analogous tetrazole derivatives (e.g., 1H-tetrazol-5-yl compounds in ) range widely, but data for the target compound is unreported, limiting direct comparison .
Pharmacological and Functional Comparisons
Antiproliferative Activity :
- Hydroxyacetamide derivatives () with triazole and imidazole cores show moderate antiproliferative activity against cancer cell lines (IC₅₀: 10–50 μM). The target compound’s diphenylacetamide group may enhance cytotoxicity via tubulin binding or kinase inhibition, though specific data is lacking .
- Pyrazole-chloroacetamide analogs () exhibit herbicidal activity, suggesting the 4-chlorophenyl group’s role in agrochemical applications .
Metabolic Stability :
- Tetrazole-containing compounds (e.g., ) are resistant to oxidative metabolism due to the stable tetrazole ring, unlike pyrazole or triazole analogs prone to CYP450-mediated degradation .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, a chlorophenyl group, and a diphenylacetamide moiety. The molecular formula is with a molecular weight of approximately 409.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₅O |
| Molecular Weight | 409.8 g/mol |
| CAS Number | 941964-35-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antiviral properties. The tetrazole ring is known for its role in enhancing the bioactivity of compounds by improving their solubility and metabolic stability.
Antiviral Activity
Recent research has indicated that compounds similar to this compound show promising antiviral activity against human adenoviruses (HAdV). For example, related compounds have demonstrated sub-micromolar potency against HAdV with selectivity indexes exceeding 100, indicating their potential as lead compounds for antiviral drug development .
Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound can significantly inhibit the production of pro-inflammatory cytokines in activated microglia. This suggests a mechanism where the compound may modulate inflammatory responses, making it a candidate for treating neuroinflammatory conditions such as Parkinson's disease .
Case Studies
- Neuroprotective Effects : A study on related tetrazole compounds demonstrated that they could protect dopaminergic neurons from LPS-induced neuroinflammation by inhibiting NF-kB signaling pathways. This highlights the potential of this compound in neuroprotection .
- Antiviral Efficacy : Another investigation into structurally similar compounds revealed that they effectively inhibited HAdV replication by targeting DNA replication processes within the virus lifecycle. This aligns with the expected mechanism for this compound based on its structural characteristics .
Q & A
Basic: What are the optimal synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide?
The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs). A general protocol involves reacting tert-butyl isocyanide with precursors containing the 4-chlorophenyltetrazole moiety and diphenylacetamide groups. For example, analogous tetrazole derivatives were synthesized in yields of 39–49% using MCRs under reflux conditions, followed by purification via column chromatography or recrystallization . Optimize reaction time, temperature (e.g., 80–100°C), and stoichiometry (1:1–1.2 molar ratios) to improve yield.
Basic: How is the structural integrity of this compound validated post-synthesis?
Use X-ray crystallography (via SHELX programs ) for definitive confirmation of stereochemistry and crystal packing. Complement this with HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks) and NMR (¹H/¹³C) to assign functional groups. For example, HRMS data for similar tetrazole-acetamide derivatives showed <1 ppm deviation from calculated values .
Advanced: What pharmacological targets are plausible for this compound?
Based on structural analogs, the compound may target G-protein-coupled receptors (GPCRs) or ion channels , particularly those modulated by tetrazole-containing ligands (e.g., angiotensin II receptors) . Computational docking studies (using AutoDock Vina or Schrödinger Suite) can predict binding affinities to specific pockets. For instance, tetrazole moieties in candesartan and losartan interact with AT1 receptors via hydrogen bonding .
Basic: Which analytical methods are critical for purity assessment?
- HPLC : Use a C18 column (5 µm, 250 mm) with acetonitrile/water gradients (e.g., 60:40 to 90:10) to quantify impurities (<0.5% threshold).
- TLC : Monitor reactions using silica gel plates (hexane/EtOAC 7:3) and UV visualization .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How can contradictions in biological activity data be resolved?
Example: If cytotoxicity assays show variability (e.g., IC50 ±20%), validate results using orthogonal assays (e.g., MTT, apoptosis markers). Cross-reference with structural analogs; for instance, diphenylacetamide derivatives exhibited antiproliferative activity via tubulin inhibition . Statistical tools like Grubbs’ test can identify outliers, while molecular dynamics simulations may explain activity differences due to conformational flexibility .
Advanced: What strategies mitigate low yields in large-scale synthesis?
- Catalyst Screening : Zeolite Y-H or pyridine improved yields (e.g., from 39% to 57%) in similar acetamide syntheses .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) while maintaining yield .
Basic: How are impurities removed during purification?
- Recrystallization : Use ethanol/water (3:1) or DMF/hexane mixtures to isolate high-purity crystals .
- Flash Chromatography : Employ silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) for non-polar impurities .
Advanced: What computational models predict metabolic stability?
Use ADMET Predictor or SwissADME to estimate metabolic pathways. For example, tetrazole rings are resistant to cytochrome P450 oxidation, but diphenylacetamide may undergo hydroxylation. Molecular descriptors (logP, PSA) can guide design; analogs with logP <5 showed improved bioavailability .
Basic: What safety protocols are recommended for handling?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential irritancy (similar compounds required P201/P210 precautions) .
- Storage : −20°C under inert gas (N₂/Ar) to prevent tetrazole ring oxidation .
Advanced: How does substituent variation impact bioactivity?
Systematic SAR studies are critical. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
